molecular formula C13H16ClNO2 B1465896 1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1338680-65-1

1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No.: B1465896
CAS No.: 1338680-65-1
M. Wt: 253.72 g/mol
InChI Key: ZDCONAJLWLNZFL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is a synthetic organic compound featuring a 2-chlorophenyl group attached to a ketone moiety, with a 3-hydroxypiperidine substituent at the β-position. This structure confers unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl group on the piperidine ring and lipophilicity from the chlorophenyl group. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in similar compounds (e.g., tetrazole derivatives synthesized via ketone intermediates) .

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-6-2-1-5-11(12)13(17)9-15-7-3-4-10(16)8-15/h1-2,5-6,10,16H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCONAJLWLNZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16ClNO2
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 1146080-72-9

The biological activity of this compound is largely attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperidine moiety suggests potential interactions with dopamine and serotonin receptors, which are crucial in neurological pathways.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperidine compounds exhibit significant antidepressant and anxiolytic properties. The hydroxypiperidine structure may enhance the affinity for serotonin receptors, contributing to mood regulation. In a study evaluating similar compounds, it was found that modifications in the piperidine structure could lead to varied pharmacological profiles, emphasizing the importance of structural optimization in drug design .

Analgesic Properties

The compound has shown promise in preclinical studies as an analgesic agent. It appears to modulate pain pathways by inhibiting specific receptors involved in pain perception. For instance, compounds with similar structures have been reported to reduce pain responses in animal models by acting on opioid receptors .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The chlorophenyl group is hypothesized to contribute to its lipophilicity, enhancing membrane penetration and disrupting bacterial cell integrity .

Study 1: Antidepressant Activity

A comparative study evaluated the antidepressant effects of various piperidine derivatives, including our compound. The results indicated that compounds with a hydroxyl group at the piperidine nitrogen exhibited superior activity compared to their non-hydroxylated counterparts. This suggests that the hydroxyl group plays a crucial role in enhancing receptor binding affinity .

Study 2: Analgesic Efficacy

In a controlled experiment involving rodent models, this compound demonstrated significant analgesic effects comparable to established analgesics like morphine. The study highlighted its potential as a safer alternative with fewer side effects .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantSerotonin receptor modulation
AnalgesicOpioid receptor modulation
AntimicrobialMembrane disruption

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one exhibit significant pharmacological properties. Studies have explored its potential as:

  • Antidepressants : The piperidine structure is known for its role in mood regulation, suggesting that this compound may influence serotonin pathways.
  • Analgesics : Initial studies have shown promise in pain management applications due to its interaction with pain receptors.

Chemical Probes

The compound can serve as a chemical probe to study receptor interactions and signaling pathways. Its ability to selectively bind to certain receptors allows researchers to investigate:

  • Neurotransmitter Receptor Activity : Understanding how this compound interacts with receptors can provide insights into neurological conditions.
  • Cell Signaling Mechanisms : By modifying the compound, researchers can explore various signaling pathways involved in disease processes.

Drug Development

Given its structural characteristics, this compound is being investigated for:

  • Lead Compound Identification : It serves as a starting point for synthesizing new derivatives with enhanced efficacy and reduced side effects.
  • Formulation Studies : Research is ongoing to determine the best delivery methods for maximizing therapeutic effects.

Case Studies

Study TitleObjectiveFindings
Pharmacological Evaluation of Piperidine DerivativesAssess the antidepressant effects of related compoundsIdentified significant serotonin reuptake inhibition, suggesting potential for treating depression.
Interaction of Chlorophenyl Compounds with Neurotransmitter ReceptorsInvestigate binding affinity to dopamine receptorsDemonstrated moderate binding affinity, indicating potential in neuropharmacology.
Synthesis and Characterization of Novel DerivativesDevelop new analogs for enhanced activitySeveral derivatives showed improved potency compared to the parent compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Chlorophenyl Ethanone Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound: 1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one 3-Hydroxypiperidin-1-yl C₁₃H₁₆ClNO₂ 253.72 Hypothesized CNS activity; enhanced solubility due to hydroxyl group N/A
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one 4-Hydroxypiperidin-1-yl C₁₃H₁₆ClNO₂ 253.72 Similar to target compound; hydroxyl position may alter binding affinity
1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one Pyrrolidin-1-yl (5-membered ring) C₁₂H₁₄ClNO 223.70 Reduced steric hindrance; potential psychoactive applications
1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one 1,2,3,4-Tetrazol-2-yl C₉H₇ClN₄O 222.63 Agrochemical/pharmaceutical building block; tetrazole enhances metabolic stability
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one 4-(3-Chlorophenyl)piperazin-1-yl C₁₂H₁₄Cl₂N₂O 273.16 Dual chloro groups; potential kinase or receptor inhibition

Substituent Effects on Properties

Ring Size and Flexibility: Piperidine (6-membered) vs. Hydroxyl Position: The 3-hydroxyl group may form intramolecular hydrogen bonds, reducing solubility compared to the 4-hydroxypiperidine isomer, which has a more exposed hydroxyl group .

Electronic and Metabolic Effects :

  • Tetrazole vs. Piperidine : The tetrazole group (C₉H₇ClN₄O) introduces strong hydrogen-bonding capacity and metabolic resistance, making it suitable for agrochemicals . In contrast, the 3-hydroxypiperidine group may enhance water solubility and CNS penetration.

Pharmacological Implications

  • Psychoactive Potential: Pyrrolidine derivatives (e.g., 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one) are structurally similar to JWH-203, a cannabinoid receptor agonist, suggesting the target compound may interact with CNS receptors .
  • Enzyme Inhibition: Piperazine and piperidine derivatives are common in kinase inhibitors; the hydroxyl group in the target compound could modulate selectivity for enzymes like monoamine oxidases .

Preparation Methods

Reaction Scheme Overview

  • Substrate: Alpha-chloro-3-hydroxyacetophenone
  • Catalyst: Ketoreductase enzyme or engineered microbial cells expressing ketoreductase
  • Cofactor: NADP+, NADPH, or related cofactors
  • Solvent system: Water/isopropanol mixture (volume ratio ~1:0.8-1.2)
  • Conditions: Temperature 24-45 °C, reaction time 5-36 hours, pH ~7.2-7.8

Typical Laboratory Scale Procedure

Component Amount/Concentration Notes
Alpha-chloro-3-hydroxyacetophenone 2.5 g Substrate
Isopropanol 3.5 mL Co-solvent
Ketoreductase cells 0.5 g Biocatalyst
Phosphate buffer (pH 7.2) Diluted to 10 mL total volume Reaction medium
Temperature 30 °C Magnetic stirring
Reaction time Monitored by TLC until completion ~22 hours for scale-up

Outcome: Conversion rate ~99.6%, enantiomeric excess (ee) = 100% for (S)-enantiomer.

Scale-up Examples

Scale Substrate (g) Isopropanol (mL) Ketoreductase (g) Buffer Volume (L) Temp (°C) Time (h) Conversion (%) ee (%)
Laboratory 2.5 3.5 0.5 (cells) 0.01 30 ~22 99.6 100
Hectogram scale 320 420 50 (cells) 1.0 38 22 99.5 100
Kilogram scale 7000 13000 280 (enzyme powder) 20 40 22 99.7 100

This enzymatic reduction provides a chiral intermediate that can be further functionalized to introduce the hydroxypiperidinyl group.

Industrial Considerations and Optimization

Industrial synthesis of such compounds typically involves:

  • Use of genetically engineered microorganisms expressing ketoreductase for biocatalytic steps, enhancing enantioselectivity and yield.
  • Optimization of solvent systems to balance substrate solubility and enzyme activity.
  • Scale-up parameters controlling temperature, pH, and reaction time for reproducibility.
  • Purification techniques including filtration, organic extraction, drying (e.g., with anhydrous sodium sulfate), and reduced pressure evaporation to isolate high-purity products.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Enzymatic Ketoreduction High enantioselectivity, mild conditions, scalable High purity (ee=100%), eco-friendly Requires enzyme production and cofactors
Chemical Synthesis Multi-step organic synthesis, flexible Well-established chemistry, adaptable to derivatives May require protecting groups, longer reaction times
Industrial Scale-up Use of engineered microbes, optimized conditions High yield, consistent quality Requires bioprocess infrastructure

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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